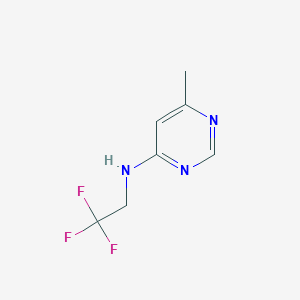

6-Methyl-N-(2,2,2-Trifluorethyl)pyrimidin-4-amin

Übersicht

Beschreibung

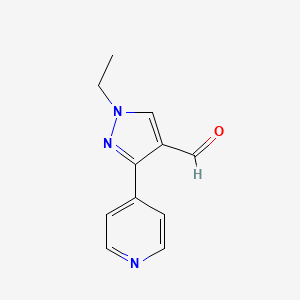

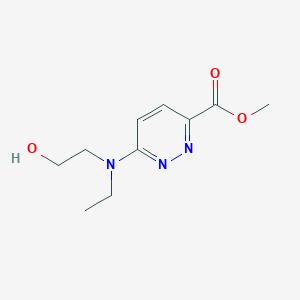

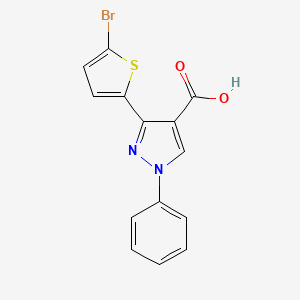

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Akariziden

Die Verbindung wurde bei der Entwicklung neuer Akarizide eingesetzt . Insbesondere wurde sie bei der Synthese der Verbindung HNPC-A188 eingesetzt, die eine hervorragende akarizide Aktivität mit LC50-Werten von 0,19 mg/L gegen Tetranychus urticae aufweist . Dies ist vergleichbar mit dem kommerziellen Akarizid Cyenopyrafen .

Organische Synthese

N-2,2,2-Trifluorethylisatin-Ketimine, die aus „6-Methyl-N-(2,2,2-Trifluorethyl)pyrimidin-4-amin“ abgeleitet werden können, wurden in verschiedene organische Synthesen einbezogen . Diese Reaktionen konzentrieren sich auf die Arten von Reaktionen und die Stereoselektivität der Produkte .

Arzneimittelentwicklung

Die Trifluorethylgruppe in „this compound“ kann die Fettlöslichkeit der Ausgangverbindung deutlich verändern, die metabolische Stabilität des Moleküls erhöhen und seine biologischen Aktivitäten wie Arzneistoffabsorption, -verteilung und Donor-Rezeptor-Wechselwirkung beeinflussen . Dies macht es zu einer wertvollen Verbindung bei der Entwicklung neuer Medikamente .

Pestizidforschung

Die Trifluorethylgruppe in „this compound“ ist ein Schlüsselbestandteil einiger Pestizide . Sie wird zur Bekämpfung von Milben an Pflanzen eingesetzt . Die Einführung dieser funktionellen Gruppe in Pestizidmoleküle verändert häufig die Fettlöslichkeit der Ausgangverbindung deutlich, erhöht die metabolische Stabilität des Moleküls und beeinflusst seine biologischen Aktivitäten .

Fluorhaltige Synthone

N-2,2,2-Trifluorethylisatin-Ketimine, die aus „this compound“ abgeleitet werden können, wurden als fluorhaltige Synthone entwickelt . Diese Synthone haben seit ihrer ersten Entwicklung im Jahr 2015 die Aufmerksamkeit vieler Chemiker auf sich gezogen .

Funktionsmaterialien

Die besonderen Eigenschaften fluorierter Verbindungen machen sie in der medizinischen Chemie, der Pestizidforschung, der Funktionsmaterialien und anderen Bereichen von großem Anwendungswert . Unter diesen fluorierten Verbindungen machen Trifluormethylprodukte einen großen Teil aus .

Wirkmechanismus

Target of Action

The primary target of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is Tetranychus urticae , a species of mite . This compound exhibits excellent acaricidal activity, making it an effective pesticide .

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is the death of Tetranychus urticae. The compound exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .

Biochemische Analyse

Biochemical Properties

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can interact with proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects .

Cellular Effects

The effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine has been shown to affect cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine remains relatively stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been observed to result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites within cells. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status. Additionally, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .

Eigenschaften

IUPAC Name |

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-5-2-6(13-4-12-5)11-3-7(8,9)10/h2,4H,3H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCBXVNTAIDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B1465646.png)

![N-[2-(4-bromophenyl)ethyl]cyclohexanamine](/img/structure/B1465650.png)

![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)